![molecular formula C21H18Cl2N2O B12482641 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12482641.png)
1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine
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Overview
Description
The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE is a complex organic molecule that features an indole core, a furan ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
This can be achieved through a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Finally, the furan ring is introduced through a nucleophilic substitution reaction. The indole-dichlorophenyl intermediate reacts with furan-2-ylmethylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, Lewis acids, various solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated rings .
Scientific Research Applications
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as a neuroprotectant by preventing neuronal cell death through the PI3-kinase pathway . Additionally, it may exert anti-inflammatory effects by modulating cytokine production and signaling pathways .
Comparison with Similar Compounds
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE: can be compared with other indole and furan derivatives:
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Similar in structure but contains a pyrrole ring instead of a furan ring.
(2R,4R) cis-(2,4-Dichlorophenyl)-2-(1,2,4-triazole-1-yl-methyl)-1,3-dioxolane-4yl-methyl-p-tolysulfonate: Contains a triazole ring and a dioxolane ring, differing significantly in structure and properties.
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE .
Properties
Molecular Formula |
C21H18Cl2N2O |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C21H18Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-10,14,24H,11-13H2 |
InChI Key |
GIWBFLVSLARVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CNCC4=CC=CO4 |
Origin of Product |
United States |
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